molecular formula C12H15ClN2O2 B1415277 1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid CAS No. 1060795-91-6

1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid

Cat. No.: B1415277
CAS No.: 1060795-91-6
M. Wt: 254.71 g/mol
InChI Key: NSZCPXXCEONZJS-UHFFFAOYSA-N
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Description

1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid is an organic compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.72 g/mol . This compound features a piperidine ring substituted with a carboxylic acid group and a chloropyridinylmethyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-chloropyridine-3-carboxaldehyde and piperidine-4-carboxylic acid.

    Formation of Intermediate: The 6-chloropyridine-3-carboxaldehyde undergoes a condensation reaction with piperidine-4-carboxylic acid in the presence of a suitable base, such as sodium hydroxide, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions efficiently.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical structure.

Mechanism of Action

The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Uniqueness

1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further derivatization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-11-2-1-9(7-14-11)8-15-5-3-10(4-6-15)12(16)17/h1-2,7,10H,3-6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZCPXXCEONZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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